molecular formula C12H14O4 B1413593 (E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate CAS No. 1422655-70-6

(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate

Cat. No. B1413593
M. Wt: 222.24 g/mol
InChI Key: SIHZPNYBBDKFLJ-UHFFFAOYSA-N
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Description

(E)-ethyl 2-methyl-5-(3-oxobut-1-en-1-yl)furan-3-carboxylate is an organic compound with a molecular formula of C9H10O3. It is a colorless solid, insoluble in water, and has a molecular weight of 170.16 g/mol. This compound is classified as a furan carboxylate and is a derivative of ethyl acetate. It is often used in a variety of industrial applications, such as in the production of paints, coatings, and adhesives. The compound has also been studied for its potential medicinal applications, and it has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Furan derivatives have been widely explored for their potential in synthesizing biologically active compounds. For instance, a study on Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives prepared from furfuryl alcohol revealed their significant biological activities. These compounds exhibited cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as antimicrobial properties against Gram-positive and Gram-negative bacteria. A particular amine derivative was identified with potent activity against the HeLa cell line and photogenic bacteria, underscoring the therapeutic potential of furan derivatives in cancer and infection treatment (Weerachai Phutdhawong et al., 2019).

Synthesis Techniques and Chemical Reactions

The exploration of furan derivatives extends into the development of novel synthesis techniques. Research on direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives has facilitated the one-step synthesis of high-value furan-3-carboxylic esters. This method uses PdI(2)/KI-catalyzed oxidative carbonylation in alcoholic media under mild conditions, achieving fair to excellent yields. Such advancements in synthetic methods expand the toolkit available for producing furan-based compounds with potential applications in pharmaceuticals and materials science (B. Gabriele et al., 2012).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant properties of furan derivatives have been a subject of interest. For example, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and its derivatives demonstrated notable antimicrobial and antioxidant activities. The synthesis of various Schiff bases and their evaluation against bacterial strains highlighted the potential of furan derivatives in developing new antimicrobial agents with antioxidant capabilities (K. Devi et al., 2010).

Material Science Applications

The use of furan derivatives in material science, particularly in the synthesis of organic ligands and their metal complexes, has been explored for their chelating properties and potential antimicrobial activity. Studies on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to afford specific compounds indicate their use in synthesizing materials with desired biological activities (H. Patel, 2020).

properties

IUPAC Name

ethyl 2-methyl-5-(3-oxobut-1-enyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-15-12(14)11-7-10(16-9(11)3)6-5-8(2)13/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHZPNYBBDKFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969636

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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